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6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol

Cat. No.: B3244869
CAS No.: 1638763-87-7
M. Wt: 168.58 g/mol
InChI Key: GYRHTGJKYBDXQU-UHFFFAOYSA-N
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Description

Contextualization within the Pyrrolo[2,3-b]pyridine (7-Azaindole) Heterocyclic System

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole (B17877), is an important heterocyclic scaffold in medicinal chemistry. nih.gov It is considered a bioisostere of indole (B1671886), where a nitrogen atom replaces the C7 carbon of the indole ring. This substitution significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, often leading to improved pharmacological profiles. nih.gov

The 7-azaindole core is a key component in numerous biologically active compounds and has been identified as a "privileged" scaffold in drug discovery. nih.govpharmablock.com This is largely due to its ability to mimic the purine (B94841) core of ATP and form crucial hydrogen bond interactions with the hinge region of protein kinases, making it a valuable framework for the design of kinase inhibitors. chemicalbook.comnih.gov The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the pyrrole (B145914) NH group serves as a hydrogen bond donor, facilitating strong and specific binding to target proteins. chemicalbook.com

The versatility of the 7-azaindole system allows for functionalization at various positions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. nih.gov The introduction of a chlorine atom at the 6-position and a hydroxyl group at the 4-position, as seen in 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, represents specific modifications aimed at exploring and optimizing these molecular interactions for therapeutic benefit.

Historical Perspectives on the Research and Development of this compound and its Analogs

Research into 7-azaindole and its derivatives has a rich history, with early synthetic methods being developed several decades ago. mdpi.com The initial interest in this scaffold was driven by its structural similarity to endogenous molecules and its potential to modulate various biological processes. Over the years, advancements in synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have significantly expanded the accessible chemical space of 7-azaindole analogs. acs.org

The development of substituted 7-azaindoles, including those with halogen and hydroxyl groups, has been a logical progression in the quest for more potent and selective drug candidates. While specific historical accounts detailing the first synthesis and exploration of this compound are not extensively documented in readily available literature, its development can be understood within the broader context of structure-activity relationship (SAR) studies on 7-azaindole-based compounds. Researchers have systematically introduced various substituents to probe their effects on biological activity. For instance, the introduction of a chlorine atom can enhance binding affinity through halogen bonding or by modifying the electronic nature of the aromatic system. mdpi.comcuny.edu Similarly, the hydroxyl group can participate in key hydrogen bonding interactions within a target's active site.

The synthesis of related 4-substituted pyrrolo[2,3-b]pyridines often involves the N-oxidation of the 7-azaindole core, followed by reaction with a halogenating agent like phosphorus oxychloride to introduce a chlorine atom at the 4-position. chemicalbook.comgoogle.com Subsequent nucleophilic substitution can then be used to introduce the hydroxyl group.

Significance of the this compound Scaffold in Contemporary Chemical Biology and Medicinal Chemistry Research

The this compound scaffold holds considerable significance in modern drug discovery, primarily as a building block for the synthesis of targeted inhibitors, especially for protein kinases. The combination of the 7-azaindole core, a chloro substituent, and a hydroxyl group provides a unique set of features for molecular recognition.

The 7-azaindole moiety itself is a well-established hinge-binding motif in a multitude of kinase inhibitors. chemicalbook.comnih.gov The chlorine atom at the 6-position can occupy hydrophobic pockets within the kinase active site and can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-protein binding. nih.gov The 4-hydroxyl group can form critical hydrogen bonds with amino acid residues in the active site, further enhancing binding affinity and selectivity.

Recent research has focused on the design and synthesis of 7-azaindole derivatives as inhibitors of various kinases implicated in cancer and other diseases. nih.gov For example, derivatives of the closely related 1H-pyrrolo[3,2-c]pyridine have been developed as potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase, a target in oncology. nih.gov Structure-activity relationship studies on various substituted quinolin-2(1H)-one derivatives, which share some structural similarities, have demonstrated the importance of chloro and hydroxyl substitutions for potent antiviral activity. nih.gov

The this compound scaffold serves as a valuable starting point for the development of new chemical entities with tailored biological activities. Its derivatives are actively being investigated as potential therapeutic agents, and ongoing research continues to uncover the full potential of this versatile chemical framework.

Established Synthetic Pathways for the this compound Core Structure

The construction of the this compound core relies on fundamental heterocyclic chemistry principles, primarily involving the formation of the fused pyrrolo[2,3-b]pyridine ring system and the subsequent or concurrent introduction of the desired chloro and hydroxyl functionalities.

Cyclization and Condensation Reactions for Pyrrolo[2,3-b]pyridine Formation

The formation of the pyrrolo[2,3-b]pyridine (7-azaindole) skeleton is often achieved through cyclization reactions that build the pyrrole ring onto a pre-existing pyridine core. Modifications of classic indole syntheses, such as the Fischer and Madelung methods, have been adapted for the preparation of 7-azaindole and its derivatives.

One common approach involves the use of substituted aminopyridines as starting materials. For instance, the dilithiation of 3-amino-4-picoline followed by condensation with carboxylic esters can afford a range of 2-substituted 6-azaindoles. While this exemplifies a strategy for a different isomer, similar principles can be applied to the synthesis of the 7-azaindole core. Another method involves the Chichibabin cyclization, where the condensation of a substituted 3-picoline with a nitrile, mediated by a strong base like lithium diisopropylamide (LDA), can yield the 7-azaindole ring system nih.gov.

A versatile two-step, protecting-group-free synthesis of various azaindoles starts from chloroamino-N-heterocycles organic-chemistry.org. This method involves an initial Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization to form the pyrrole ring organic-chemistry.org. This strategy offers a flexible entry to the core structure, which can then be further functionalized.

Strategies for Introduction and Modification of the 4-Hydroxyl and 6-Chloro Functionalities

The introduction of the 4-hydroxyl and 6-chloro groups onto the 1H-pyrrolo[2,3-b]pyridine core can be achieved through several strategic approaches. The timing of the introduction of these functionalities is key to a successful synthesis.

Introduction of the 6-Chloro Group: The 6-chloro substituent is typically introduced onto the 7-azaindole nucleus through electrophilic chlorination. This can be accomplished by treating the N-oxide of 7-azaindole with a chlorinating agent. The N-oxide directs the electrophilic attack to the 6-position.

Introduction of the 4-Hydroxyl Group: The 4-hydroxyl group can be introduced by utilizing a precursor that already contains an oxygen functionality at the corresponding position of the pyridine ring. A common strategy involves the use of a 4-chloro- or 4-alkoxy-substituted pyrrolo[2,3-b]pyridine intermediate. The 4-chloro group can be displaced by a hydroxide or alkoxide nucleophile. For example, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine serves as a versatile building block, allowing for the nucleophilic displacement of the 4-chloro substituent researchgate.net. The resulting 4-alkoxy derivative can then be dealkylated to yield the desired 4-hydroxyl functionality. The higher reactivity of the 4-chloro group compared to the 6-chloro group towards nucleophilic substitution allows for regioselective functionalization.

A plausible synthetic route to this compound could, therefore, involve the initial synthesis of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, followed by selective nucleophilic substitution at the 4-position with a protected hydroxyl group or an alkoxide, and subsequent deprotection if necessary.

Advanced Synthetic Strategies and Novel Methodologies

Modern synthetic organic chemistry offers a powerful toolkit for the efficient and selective functionalization of heterocyclic scaffolds like this compound. These advanced methods enable the construction of complex molecular architectures with high precision.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the derivatization of the 6-chloro-1H-pyrrolo[2,3-b]pyridine core. The presence of the chloro group at the 6-position provides a handle for such transformations.

Suzuki-Miyaura Coupling: This reaction is widely used for the formation of carbon-carbon bonds. In the context of 6-chloro-7-azaindole derivatives, the chloro group can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents at the 6-position. For instance, a one-pot method for the synthesis of C3,C6-diaryl 7-azaindoles has been developed starting from 6-chloro-3-iodo-N-protected 7-azaindoles acs.org. This demonstrates the chemoselective nature of the Suzuki-Miyaura coupling, where different halogen atoms can be addressed sequentially. The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, in combination with a suitable phosphine ligand like SPhos acs.org.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, providing access to a wide range of amino-substituted derivatives. The 6-chloro position of the pyrrolo[2,3-b]pyridine ring can be aminated with various primary and secondary amines using a palladium catalyst and a suitable ligand. The development of specialized ligands has enabled the amination of even challenging substrates, including unprotected halo-7-azaindoles. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields and good functional group tolerance.

The table below summarizes representative conditions for these cross-coupling reactions on related 7-azaindole systems.

Reaction Type Substrate Coupling Partner Catalyst/Ligand Base Solvent Yield
Suzuki-Miyaura6-chloro-3-iodo-N-methyl-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol85%
Suzuki-Miyaura4-chloro-2-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃K₂CO₃1,4-Dioxane/Water-
Buchwald-Hartwig4-chloro-1-SEM-1H-pyrrolo[2,3-b]pyridineSecondary aminePd(OAc)₂ / RuPhos--74-76%

Regioselective Functionalization Approaches

The pyrrolo[2,3-b]pyridine scaffold possesses multiple reactive sites, making regioselective functionalization a key challenge and a powerful tool for generating diverse derivatives. The inherent electronic properties of the ring system, as well as the directing effects of existing substituents, can be exploited to control the position of further modifications.

As mentioned earlier, in di-halogenated pyrrolo[2,3-b]pyridines, such as the 4,6-dichloro derivative, the 4-position is generally more susceptible to nucleophilic aromatic substitution than the 6-position. This inherent difference in reactivity allows for the selective introduction of nucleophiles at the C4 position.

Furthermore, in palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, and reaction conditions can influence the regioselectivity. For substrates bearing multiple halogen atoms, such as a 6-chloro-3-iodo-7-azaindole, the greater reactivity of the carbon-iodine bond allows for selective cross-coupling at the C3 position, leaving the C6-chloro group intact for subsequent transformations acs.org. This sequential functionalization strategy is a cornerstone of building molecular complexity on this scaffold.

Multi-component Reactions in Pyrrolo[2,3-b]pyridine Synthesis

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex heterocyclic systems in a single step from three or more starting materials. While specific examples leading directly to this compound are not prevalent in the literature, the principles of MCRs have been applied to the synthesis of related fused pyrrole systems.

For instance, a one-pot, three-component synthesis of substituted 1H-1,2,3-triazol-4-yl-pyrrolo[2,3-b]pyridines has been reported nih.gov. This reaction proceeds via a consecutive coupling/cyclization/desilylation sequence, demonstrating the power of MCRs in rapidly assembling complex heterocyclic structures nih.gov. The development of novel MCRs that incorporate precursors bearing the necessary chloro and hydroxyl functionalities could provide a more streamlined and atom-economical route to the target compound and its derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O B3244869 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 1638763-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-3-5(11)4-1-2-9-7(4)10-6/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRHTGJKYBDXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)C=C(N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281934
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
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Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638763-87-7
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638763-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 6 Chloro 1h Pyrrolo 2,3 B Pyridin 4 Ol Analogs

Correlating Structural Modifications with Biological Target Interactions

The 7-azaindole (B17877) framework serves as a versatile template for developing kinase inhibitors, and modifications around this core directly influence interactions with biological targets. nih.govmdpi.com The pyrrolo[2,3-b]pyridine nucleus is often utilized as a hinge-binding motif in ATP-competitive inhibitors. mdpi.com For instance, in the development of dual ABL/SRC inhibitors, a 7-azaindole core was systematically modified to expand its activity against other oncogenic kinases involved in angiogenesis and tumorigenesis. nih.gov

Structural modifications at various positions of the 7-azaindole ring system lead to significant changes in biological activity. The ability of the two nitrogen atoms in the azaindole scaffold to form hydrogen bonds is a key factor in its interaction with the ATP-binding site of kinases like PI3K and FGFR4. nih.govresearchgate.net Studies have shown that the nature and position of substituents are critical factors that affect the biological actions of these compounds. researchgate.net For example, in a series of PI3Kγ inhibitors, systematic modifications of an isoindolinone substituent on the 7-azaindole core were crucial for achieving high potency and selectivity. nih.gov The interaction often involves the inhibitor's planar motif engaging in an edge-to-face interaction with specific amino acid residues, such as W812 in PI3Kγ. nih.gov

The following table summarizes the inhibitory activities of selected 7-azaindole analogs against various kinase targets, illustrating the correlation between structural changes and biological outcomes.

Compound IDCore ScaffoldSubstitution PatternTarget KinaseActivity (IC₅₀)
PLX4720 7-Azaindole3-(Propyl-sulfonamido-phenyl)BRAFV600E13 nM pharmablock.com
Compound 2 1H-Pyrrolo[2,3-b]pyridineDichloro and fluoro substitutionALK<0.008 µM (cell) nih.gov
Compound 6z 7-AzaindoleMulti-targeted substitutionsOncogenic kinasesPotent antiangiogenic and antitumoral effects nih.gov
Compound 12b Pyrrolo[2,3-d]pyrimidineC6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)CSF1RLow-nanomolar mdpi.com

Influence of the 6-Chloro Substituent on SAR Profiles

Halogenation, particularly chlorination, at the C6 position of the 1H-pyrrolo[2,3-b]pyridine scaffold significantly impacts its physicochemical properties and biological activity. The 6-chloro substituent can alter electron distribution, lipophilicity, and metabolic stability, thereby influencing how the molecule fits into and interacts with the target protein's binding pocket.

In many kinase inhibitor series, halogen substituents are crucial for potency. For example, in a series of pyrazole-based inhibitors targeting anaplastic lymphoma kinase (ALK), the presence of two chloro atoms and one fluoro atom was found to be optimal for activity; replacing any of these halogens diminished the potency. nih.gov While this example is not a direct analog of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, it highlights the general importance of specific halogenation patterns in kinase inhibitor design. The introduction of a chloro group can lead to favorable interactions within the binding site, potentially through halogen bonding or by occupying a specific hydrophobic pocket.

Systematic studies comparing chlorinated and non-chlorinated analogs often reveal the critical role of the halogen. For instance, the replacement of a C-H group with a nitrogen atom to form the azaindole scaffold, combined with specific substitutions like chlorination, can modulate properties such as solubility and metabolic stability. pharmablock.commdpi.com

The table below illustrates the effect of halogen substitution on inhibitory activity in representative kinase inhibitors.

Compound ScaffoldSubstitutionTargetEffect of HalogenReference
Pyrazole-basedDichloro and fluoroALKOptimal for potency; replacement weakens activity nih.gov
Dichlorophenyl-substitutedDichlorophenylAktDichloro substitution led to higher potency than other halogen patterns nih.gov
7-Azaindole5-FluoroCdc7Starting material for potent inhibitors mdpi.com

Role of the 4-Hydroxyl Group and its Derivatives in Receptor Binding and Activity

Modification of this hydroxyl group into derivatives, such as ethers (alkoxy groups), is a common strategy in medicinal chemistry to fine-tune potency, selectivity, and pharmacokinetic properties. Replacing the hydroxyl with a methoxy (B1213986) group, for example, can alter the molecule's polarity and its ability to form hydrogen bonds, which may be advantageous for crossing cell membranes or for optimizing binding affinity. nih.govgoogle.com

Palladium-catalyzed C-O coupling reactions are an efficient method for synthesizing 4-alkoxy-7-azaindole derivatives from the corresponding 4-chloro-7-azaindoles, enabling systematic exploration of the SAR at this position. researchgate.net Studies on PI3Kγ inhibitors have shown that modifications at various positions, including the introduction of methoxy groups, had a measurable impact on potency and selectivity. nih.gov Similarly, in the development of inhibitors for the SARS-CoV-2 spike-hACE2 interaction, the introduction of a 4-methoxyphenyl (B3050149) group on a related scaffold led to specific hydrophobic interactions and hydrogen bonding that defined its binding mode. nih.gov

The following table presents data on 4-substituted 7-azaindole analogs, highlighting the importance of the group at this position.

Compound ScaffoldC4-SubstituentTarget InteractionResulting ActivityReference
7-Azaindole-OH, -OCH₃Hydrogen bonding, hydrophobic interactionsModulates potency and selectivity nih.govgoogle.com
7-Azaindole4-methoxyphenylHydrophobic pocket interaction, H-bond with ASP30Inhibition of SARS2-S pseudovirus (EC₅₀ = 0.45 μM for ASM-7) nih.gov
7-AzaindolePhenols (via C-O coupling)Varied receptor bindingEfficient synthesis of diverse analogs for SAR studies researchgate.net

Positional Effects of Functional Groups on Bioactivity and Selectivity

The specific placement of functional groups on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a determining factor for both biological activity and selectivity. Shifting a substituent from one position to another can drastically alter the molecule's interaction with its target protein, often due to changes in the orientation of key binding motifs or the introduction of steric hindrance or unfavorable electronic interactions. mdpi.comresearchgate.net

For example, when designing inhibitors for Cell division cycle 7 (Cdc7), researchers found that while 5-azaindole (B1197152) was a useful core, the isomeric 4-, 6-, and 7-azaindoles resulted in lower inhibition and selectivity. mdpi.com This was hypothesized to be due to an intramolecular repulsion between the nitrogen in the azaindole ring and the nitrogen in an attached pyrimidine (B1678525) hinge binder, forcing the pyrimidine out of its optimal binding conformation. mdpi.com Similarly, in the development of PI3Kγ inhibitors, an isomeric analog where a pyrazole (B372694) NH group was not correctly positioned for interaction with a key valine residue (V882) was significantly less potent, confirming the importance of precise functional group placement for hinge region interaction. nih.gov

The selectivity of kinase inhibitors is also highly dependent on the substitution pattern. Efforts to develop selective JAK1 inhibitors over JAK2 involved optimizing analogs of a tricyclic pyrrolopyrazine core, demonstrating that subtle structural changes can shift the selectivity profile. nih.gov The rational design of multi-targeted kinase inhibitors often involves placing substituents in a way that they can interact with conserved features in a desired set of kinases while avoiding interactions with off-target kinases. nih.gov

ScaffoldPositional Isomer/Substituent PositionTargetObservationReference
Azaindole4-, 6-, 7-azaindole vs. 5-azaindoleCdc7Lower activity and selectivity observed for 4-, 6-, and 7-isomers. mdpi.com
7-Azaindole IsoindolinoneIsomeric pyrazolePI3KγIncorrect positioning of H-bond donor led to significantly reduced potency. nih.gov
Pyrrolo[2,3-d]pyrimidineC4, C5, and C6 substitutionsCSF1RC6 substitution with a pyridyl unit yielded the most potent inhibitor (12b). mdpi.com
Pyrido[3,2-d]pyrimidineC7 substitutionPI3K/mTORC7 substituents improved efficiency compared to 2,4-di-substituted analogs. mdpi.com

Rational Design Principles for Modulating and Enhancing Bioactivity through SAR Analysis

The rational design of potent and selective inhibitors based on the this compound scaffold relies on a deep understanding of the structure-activity relationships gleaned from empirical studies. nih.govmdpi.com The primary goal is to systematically modify the core structure to optimize interactions with the target protein while minimizing off-target effects and improving drug-like properties.

Key principles derived from SAR analysis include:

Hinge-Binding Optimization: The 7-azaindole core is a proven hinge-binder. pharmablock.comresearchgate.net Rational design focuses on maintaining or enhancing the hydrogen bonds between the N7 and pyrrole-NH groups and the kinase hinge region. Substituents are chosen to avoid steric clashes and unfavorable electronic interactions that could disrupt this critical binding mode. mdpi.com

Exploiting Specific Pockets: Substituents at the C4 and C6 positions can be tailored to fit into specific hydrophobic or polar sub-pockets within the ATP-binding site. The 6-chloro group, for instance, can occupy a hydrophobic pocket, while the 4-hydroxyl group (or its derivatives) can form additional hydrogen bonds or polar interactions. nih.govnih.gov

Modulating Selectivity: Selectivity is often achieved by exploiting differences in the amino acid residues between related kinases. For example, designing a substituent that fits into a region near the hinge that is spacious in the target kinase but occupied by a bulkier residue in an off-target kinase is a common strategy. nih.govnih.gov

Scaffold Hopping and Hybridization: When SAR on a particular scaffold plateaus, medicinal chemists may employ scaffold hopping—replacing the core structure with a different one that maintains the key binding interactions. mdpi.com Alternatively, molecular hybridization involves merging structural fragments from different known inhibitors to create a new chemical entity with potentially improved properties. mdpi.com

Biological Activities and Mechanistic Investigations of 6 Chloro 1h Pyrrolo 2,3 B Pyridin 4 Ol Derivatives Preclinical Research

Identification and Validation of Molecular Targets

The therapeutic potential of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol derivatives is largely attributed to their ability to interact with and inhibit the function of specific molecular targets, primarily protein kinases.

Kinase Inhibition Profiles

The 1H-pyrrolo[2,3-b]pyridine core structure serves as a versatile scaffold for the design of inhibitors targeting a variety of kinases, playing crucial roles in cell signaling pathways that are often dysregulated in diseases.

Janus Kinase 3 (JAK3): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as novel immunomodulators that target JAK3. jst.go.jpnih.gov Modifications to the core structure, such as the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position, have led to a significant increase in JAK3 inhibitory activity. jst.go.jp One such derivative, compound 14c , was identified as a potent and moderately selective JAK3 inhibitor. jst.go.jp These findings highlight the potential of this chemical series in the context of immune-related disorders.

Serum and glucocorticoid-regulated kinase-1 (SGK-1): The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop inhibitors of SGK-1, a kinase implicated in cell proliferation and survival. A series of these derivatives were synthesized and evaluated for their anticancer activity, demonstrating the potential of this chemical class to target SGK-1. google.com Some SGK-1 inhibitors based on this scaffold were also found to exhibit inhibitory activity against Polo-like kinase 4 (PLK4). rjeid.com

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3. rsc.orgnih.gov Notably, compound 4h exhibited significant inhibitory action against the FGFR family. nih.gov The 1H-pyrrolo[2,3-b]pyridine ring of these inhibitors is thought to act as a hinge-binder, forming crucial hydrogen bonds with amino acid residues in the kinase domain of FGFR1. nih.gov

Protein Kinase B (PKB/Akt): The pyrrolo[2,3-d]pyrimidine scaffold, a close structural analog of pyrrolo[2,3-b]pyridine, has been the basis for the development of potent and selective inhibitors of PKB/Akt, a key kinase in cell survival pathways.

Cyclin-Dependent Kinase 9 (CDK9): The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of CDK9 inhibitors, a kinase involved in the regulation of transcription.

Glycogen (B147801) Synthase Kinase-3 (GSK-3): A novel pyrrolo[2,3-b]pyridine-based compound, S01 , was designed and synthesized as a potent inhibitor of GSK-3β. nih.gov This compound demonstrated strong inhibitory activity at the subnanomolar level. nih.gov The binding mode of these inhibitors often involves hydrogen bond interactions with key residues within the ATP-binding pocket of GSK-3β. nih.gov

Colony-Stimulating Factor 1 Receptor (CSF1R): 7-Azaindoles, which are 1H-pyrrolo[2,3-b]pyridines, have been investigated as inhibitors of the CSF1R tyrosine kinase. nih.gov The inhibitory activity of these compounds can be sensitive to ATP concentration. rsc.org

Kinase Inhibition Data for Pyrrolo[2,3-b]pyridine Derivatives

Compound/Derivative Class Target Kinase IC50 (nM) Reference
Compound 14c JAK3 Potent, moderately selective (specific value not provided) jst.go.jp
Pyrrolo[2,3-b]pyridine derivatives SGK-1 Not specified google.com
Compound 4h FGFR1 7 nih.gov
Compound 4h FGFR2 9 nih.gov
Compound 4h FGFR3 25 nih.gov
Compound 4h FGFR4 712 nih.gov
Compound S01 GSK-3β 0.35 ± 0.06 nih.gov
Azaindole 3c CSF1R 3.0 (low ATP) rsc.org

Other Enzyme or Receptor Modulation and Inhibition Kinetics

Beyond kinase inhibition, the 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile building block for creating compounds that modulate other enzymes and receptors. nih.gov The mechanism of action for these derivatives often involves their interaction with biological targets by inhibiting specific enzymes involved in various disease-related signaling pathways. nih.gov For instance, the inhibitory activity of a pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor was determined using a LANCE Ultra assay, which measures the displacement of a fluorescent ligand from the kinase, indicating a competitive binding mode. google.comnih.gov

Elucidation of Cellular and Biochemical Mechanisms of Action

The biological effects of this compound derivatives are a direct consequence of their interaction with molecular targets, leading to the modulation of various cellular processes.

Perturbation of Intracellular Signal Transduction Pathways

Inhibition of specific kinases by these derivatives leads to the disruption of downstream signaling cascades.

FGFR Signaling: Inhibition of FGFRs by 1H-pyrrolo[2,3-b]pyridine derivatives can disrupt downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways, which are crucial for cell proliferation, migration, and survival. nih.gov

GSK-3β Signaling: The potent GSK-3β inhibitor S01 , a pyrrolo[2,3-b]pyridine derivative, has been shown to increase the phosphorylation of GSK-3β at Serine 9 (an inhibitory mark) and decrease the phosphorylation of tau protein at Serine 396 in a dose-dependent manner. nih.gov This indicates a clear modulation of the GSK-3β signaling pathway.

Traf2 and Nck-interacting kinase (TNIK) Signaling: The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as having high inhibitory activity on TNIK, a kinase implicated in colorectal cancer. This provides a basis for designing new compounds with potential anticancer activity by targeting the TNIK signaling pathway. nih.govimist.ma

Induction of Apoptosis and Cell Cycle Modulation (In Vitro/Preclinical)

A key outcome of the inhibition of critical survival kinases by these derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

One of the FGFR inhibitors with a 1H-pyrrolo[2,3-b]pyridine core, compound 4h , was found to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. rsc.org Furthermore, some pyridine-based compounds have been shown to induce G2/M phase cell cycle arrest in cancer cells. nih.gov This arrest is often associated with the upregulation of p53 and the c-Jun N-terminal kinase (JNK). nih.gov The induction of G2/M arrest can be a critical mechanism for the anti-proliferative effects of these compounds. nih.govresearchgate.netmdpi.comnih.govmdpi.com

Immunomodulatory Effects and Their Underlying Mechanisms

As potent JAK3 inhibitors, 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated significant immunomodulatory potential. jst.go.jp JAK3 plays a crucial role in cytokine signaling that governs the proliferation and function of immune cells, particularly T-lymphocytes. jst.go.jp

Compound 14c , a selective JAK3 inhibitor from this class, demonstrated an immunomodulating effect on interleukin-2 (B1167480) (IL-2)-stimulated T cell proliferation. jst.go.jpnih.gov By inhibiting JAK3, these compounds can block the signaling cascade initiated by various interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that share the common γ-chain receptor, which is associated with JAK3. This blockade can lead to the suppression of T-cell activation and proliferation, which is a key therapeutic strategy for autoimmune diseases and organ transplant rejection. researchgate.net The development of these compounds as immunomodulators targeting JAK3 is a promising approach for treating various immune-related disorders. jst.go.jpplos.org

In Vitro Pharmacological Characterization in Relevant Biological Systems (e.g., Cell Lines, Enzyme Assays)

The in vitro evaluation of 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives has unveiled their potential as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

One notable area of investigation has been their activity against Maternal Embryonic Leucine Zipper Kinase (MELK), a protein implicated in cancer cell proliferation. A series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and assessed for their biological activity. Among them, compound 16h demonstrated significant inhibitory potential against the MELK enzyme, with an IC50 value of 32 nM. nih.gov This enzymatic inhibition translated into potent anti-proliferative effects across several cancer cell lines. In A549 (non-small cell lung cancer), MDA-MB-231 (triple-negative breast cancer), and MCF-7 (hormone-responsive breast cancer) cell lines, compound 16h exhibited IC50 values ranging from 0.109 µM to 0.245 µM. nih.gov Further mechanistic studies in A549 cells revealed that 16h induced apoptosis in a dose-dependent manner and caused cell cycle arrest at the G0/G1 phase. nih.gov It also effectively suppressed the migration of these cancer cells. nih.gov However, it is important to note that while initially targeted against MELK, compound 16h was found to be a multi-target kinase inhibitor, suggesting its anticancer effects might stem from an off-target mechanism. nih.gov

Another significant target for this class of compounds is the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical player in the DNA damage response. Researchers rationally designed a series of 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective ATM inhibitors. Through systematic structural optimization, compound 25a was identified as a lead candidate, displaying excellent kinase selectivity with over 700-fold greater potency against ATM compared to other members of the PIKK family in vitro. acs.org

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have also been explored as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. koreascience.kr Abnormal PLK4 expression is linked to several human cancers, making it an attractive therapeutic target. koreascience.kr Screening of an in-house kinase library identified several serum/glucocorticoid-regulated kinase 1 (SGK1) inhibitors with a 1H-pyrrolo[2,3-b]pyridine core that also demonstrated PLK4 inhibitory activity. koreascience.kr

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is further highlighted by its use in developing inhibitors for other kinases such as Traf2- and Nck-interacting kinase (TNIK). An in-house screening revealed that this scaffold had a high inhibitory effect on TNIK, with some derivatives achieving IC50 values below 1 nM. nih.gov

In Vitro Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundTarget KinaseEnzymatic IC50Cell LineAnti-proliferative IC50Reference
16hMELK32 nMA5490.109 - 0.245 µM nih.gov
16hMELK32 nMMDA-MB-2310.109 - 0.245 µM nih.gov
16hMELK32 nMMCF-70.109 - 0.245 µM nih.gov
25aATMPotent and selective (>700-fold vs other PIKKs)-- acs.org
VariousTNIK<1 nM-- nih.gov

Preclinical In Vivo Studies for Mechanistic Understanding and Proof-of-Concept in Non-Human Models

The promising in vitro results of 1H-pyrrolo[2,3-b]pyridine derivatives have led to their evaluation in non-human preclinical models to establish proof-of-concept and investigate their mechanisms of action in a living system.

The ATM inhibitor, compound 25a , demonstrated excellent drug-like properties, including an oral bioavailability of 147.6% in mice. acs.org This favorable pharmacokinetic profile allowed for its assessment in xenograft models. In both HCT116 and SW620 colorectal cancer xenograft models, the combination of compound 25a with the chemotherapeutic agent irinotecan (B1672180) resulted in synergistic antitumor efficacy. acs.org The tumor growth inhibition (TGI) was reported to be 79.3% in the HCT116 model and an impressive 95.4% in the SW620 model. acs.org Mechanistically, this synergistic effect was attributed to the inhibition of the ATM pathway by compound 25a , which sensitized the cancer cells to the DNA-damaging effects of irinotecan. acs.org These findings position 25a as a potential chemosensitizer for combination therapies in solid tumors. acs.org

The in vivo efficacy of the MELK inhibitor, compound 16h , was also investigated. While specific details of the in vivo model are not extensively provided in the search results, the in vitro data showing induction of apoptosis and cell cycle arrest in A549 cells provide a strong rationale for its potential antitumor activity in vivo. nih.gov The study also noted that compound 16h had moderate stability in rat liver microsomes, a key parameter for in vivo studies. nih.gov

The development of PLK4 inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold also involved in vivo validation. Although specific compound data from in vivo models is not detailed in the provided search results, the research highlights the importance of these studies in confirming the therapeutic potential of these inhibitors. koreascience.kr

Preclinical In Vivo Studies of 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundIn Vivo ModelKey FindingsReference
25aHCT116 and SW620 xenograft models (mice)Synergistic antitumor efficacy with irinotecan (TGI of 79.3% and 95.4% respectively). acs.org Inhibition of the ATM pathway. acs.org
16h-Moderate stability in rat liver microsomes. nih.gov nih.gov

Advanced Analytical and Spectroscopic Methodologies for Research on 6 Chloro 1h Pyrrolo 2,3 B Pyridin 4 Ol

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of newly synthesized compounds like 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition and thus the molecular formula of the compound.

In the case of this compound, HRMS would be used to confirm its molecular formula of C₇H₅ClN₂O. The presence of chlorine and its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive isotopic cluster in the mass spectrum, further corroborating the compound's identity. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed to generate ions from the analyte for mass analysis.

Furthermore, HRMS is a powerful technique for reaction monitoring. By analyzing small aliquots from a reaction mixture over time, researchers can track the consumption of starting materials and the formation of the desired product, as well as any intermediates or byproducts. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Hypothetical HRMS Data for this compound:

Ion Calculated m/z Observed m/z
[M+H]⁺ 169.0163 Data not available

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the molecular structure of this compound.

¹H NMR: This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as for the N-H and O-H protons. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons to their specific positions in the molecule.

¹³C NMR: This experiment provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, attached to a heteroatom).

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to establish the connectivity of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the entire molecular structure, especially in complex heterocyclic systems.

Hypothetical ¹H and ¹³C NMR Data for this compound:

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-1 (NH) Data not available -
C-2 - Data not available
H-2 Data not available -
C-3 - Data not available
H-3 Data not available -
C-3a - Data not available
C-4 - Data not available
OH-4 Data not available -
H-5 Data not available -
C-5 - Data not available
C-6 - Data not available

Chromatographic Techniques for Purification and Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC))

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, one can visualize the separation of starting materials, products, and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For this compound, reversed-phase HPLC would likely be the method of choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid, would be used. The purity of the compound is determined by the percentage of the total peak area that corresponds to the main component. HPLC can also be used for preparative purification to isolate the compound in high purity.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Depending on the volatility and thermal stability of this compound or its derivatives, GC could be employed for purity assessment. The compound would be vaporized and passed through a column, and its retention time would be characteristic of the compound under specific conditions.

Hypothetical Chromatographic Data for this compound:

Technique Stationary Phase Mobile Phase Retention Time/Rf
TLC Silica Gel 60 F₂₅₄ Data not available Data not available
HPLC C18 Data not available Data not available

X-ray Crystallography for Solid-State Structure Determination of the Compound and its Co-crystals

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of sufficient quality can be grown, this technique can provide unambiguous proof of the compound's structure, including bond lengths, bond angles, and stereochemistry.

The process involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced. This pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. For this compound, an X-ray crystal structure would definitively confirm the connectivity of the atoms and the tautomeric form present in the solid state.

Furthermore, X-ray crystallography can be used to study the structure of co-crystals of this compound with other molecules. This can provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the compound's physical properties and its potential for forming solid-state derivatives.

Hypothetical X-ray Crystallography Data for this compound:

Crystal System Space Group Unit Cell Dimensions

Future Perspectives and Emerging Research Avenues for 6 Chloro 1h Pyrrolo 2,3 B Pyridin 4 Ol

Development of Novel Chemical Probes and Research Tools Utilizing the 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol Scaffold

The inherent biological activity of the 7-azaindole (B17877) core makes the this compound scaffold an excellent starting point for the design of sophisticated chemical probes and research tools. These tools are instrumental for target identification, validation, and studying complex biological processes.

One promising avenue is the development of fluorescent probes . By chemically linking a fluorophore to the this compound core, researchers can create molecules that allow for the visualization and tracking of their biological targets within living cells. For instance, novel tumor-targeted near-infrared (NIR) molecular fluorescent probes have been successfully designed using the related 6-substituted pyrrolo[2,3-d]pyrimidine scaffold as a targeting ligand for folate receptors, which are overexpressed in many cancers. nih.gov This approach demonstrates the feasibility of replacing traditional targeting ligands like folic acid with antifolates to achieve high tumor uptake and good pharmacokinetic properties. nih.gov A similar strategy could be employed with this compound derivatives to develop new imaging agents for cancer diagnostics and research.

Another critical area is the creation of radiolabeled ligands for use in Positron Emission Tomography (PET) imaging. Attaching a positron-emitting isotope to a derivative of this compound that has a high affinity and selectivity for a specific biological target would enable non-invasive in vivo imaging and quantification of that target. This has been successfully demonstrated with other heterocyclic scaffolds and is a logical next step for promising 7-azaindole derivatives.

Furthermore, derivatives of this scaffold can be developed as photoaffinity labels . These probes can be used to form a covalent bond with their biological target upon photoactivation, enabling the identification of previously unknown binding partners and the elucidation of drug-target interactions at a molecular level.

The development of highly potent and selective inhibitors based on this scaffold, such as the rationally designed pyrrolo[2,3-b]pyridine-based glycogen (B147801) synthase kinase 3β (GSK-3β) inhibitor for Alzheimer's disease, also provides valuable research tools for dissecting the roles of specific enzymes in disease pathways.

Integration into High-Throughput Screening Libraries for New Target Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast numbers of compounds to identify new lead structures. nih.gov The integration of derivatives of this compound into HTS libraries is a key strategy for uncovering novel biological activities and identifying new therapeutic targets.

The 7-azaindole scaffold is already recognized for its versatility as a pharmacophore, particularly in the development of kinase inhibitors. pharmablock.comnih.gov By systematically modifying the this compound core, diverse libraries of compounds can be generated. These libraries can then be screened against a wide array of biological targets, including enzymes, receptors, and protein-protein interactions. For example, an extensive HTS program utilizing a unique double-reporter system identified a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of highly potent antibacterial agents. researchgate.net This highlights the potential of pyrrolopyridine scaffolds to yield hits in unexpected therapeutic areas.

The assembly of focused libraries around the this compound core is a particularly promising approach. These libraries can be designed to explore specific chemical spaces and target families. For instance, a library could be designed to probe the kinome, the complete set of protein kinases in the genome, to identify novel and selective kinase inhibitors. koreascience.kr The screening of an in-house kinase library has already revealed that several serum/glucocorticoid-regulated kinase 1 (SGK1) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold also exhibit PLK4 inhibitory activity. koreascience.kr Such findings underscore the value of screening focused libraries to identify new activities for existing scaffolds.

Advancements in Automated and Flow Chemistry Approaches for Analog Synthesis

The efficient synthesis of large and diverse libraries of compounds is crucial for successful drug discovery campaigns. Traditional batch chemistry methods can be time-consuming and resource-intensive. Modern synthetic technologies like automated and flow chemistry offer powerful solutions for the rapid and efficient generation of analogs based on the this compound scaffold.

Automated synthesis platforms can be employed to perform multi-step reaction sequences in a high-throughput manner, enabling the creation of large libraries of derivatives with minimal manual intervention. researchgate.net These platforms are particularly well-suited for the derivatization of the 7-azaindole core, allowing for the systematic exploration of structure-activity relationships (SAR). The use of automated microreactor systems has been reported for the combinatorial synthesis of other heterocyclic libraries, demonstrating the feasibility of this approach. researchgate.net

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a flask, offers several advantages over batch synthesis, including improved reaction control, enhanced safety, and the ability to perform reactions under conditions that are not easily accessible in batch. pharmablock.com This technology is particularly useful for the synthesis of heterocyclic compounds and has been applied to the synthesis of related scaffolds like pyrazoles and pyrazolo[3,4-b]pyridines. nih.gov The development of flow chemistry protocols for the functionalization of the this compound core would significantly accelerate the synthesis of novel analogs for biological evaluation.

The combination of these advanced synthetic methods will be instrumental in fully exploring the chemical space around this promising scaffold and in generating the diverse compound libraries needed for future drug discovery efforts.

Exploration of New Biological Targets and Therapeutic Areas for Derivatives of the Scaffold

While the 7-azaindole scaffold is well-established in the field of kinase inhibitors for cancer therapy, emerging research is uncovering its potential in a much broader range of therapeutic areas. mdpi.comuni-rostock.de Derivatives of this compound are therefore being explored for their activity against a variety of new biological targets.

Neurodegenerative Diseases: The pyrrolo[2,3-b]pyridine scaffold has shown promise in the development of treatments for neurodegenerative conditions like Alzheimer's disease. As mentioned, a novel derivative was rationally designed as a potent GSK-3β inhibitor, a key target in Alzheimer's pathology. This opens the door for the development of other derivatives of this compound as potential disease-modifying therapies for this and other neurological disorders. matrixscientific.com

Inflammatory Diseases: The anti-inflammatory potential of pyrrolopyridine derivatives is another active area of investigation. For instance, related pyrrolo[2,3-d]pyrimidine derivatives have shown significant in vivo anti-inflammatory activity. researchgate.net Furthermore, a number of substituted pyrrolo[2,3-b]pyridine derivatives have been synthesized and tested for their anti-inflammatory activity, with molecular docking studies predicting their binding to the COX-2 enzyme. mdpi.com This suggests that derivatives of this compound could be developed as novel anti-inflammatory agents for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Infectious Diseases: The discovery of pyrrolopyridine derivatives with potent antibacterial activity highlights the potential of this scaffold in combating infectious diseases. researchgate.net Additionally, related pyrrolopyrimidine derivatives have been evaluated for their antiviral activity against gastroenteric viruses like Rotavirus and Coxsackievirus, with several compounds showing significant efficacy. nih.gov These findings encourage the screening of this compound libraries against a range of bacterial and viral pathogens to identify new anti-infective agents.

Other Emerging Targets: Beyond these areas, derivatives of the 7-azaindole scaffold are being investigated as inhibitors of other important drug targets, such as Colony-Stimulating Factor 1 Receptor (CSF1R) and Traf-2 and Nck-interacting kinase (TNIK). mdpi.comnih.gov The versatility of this scaffold suggests that further exploration will continue to uncover novel biological activities and therapeutic applications.

Q & A

Q. Advanced Research

  • X-ray Crystallography : Single-crystal studies (296 K) resolve bond lengths (mean C–C = 0.004 Å) and confirm the planar pyrrolopyridine core. R factor = 0.052 ensures reliability .
  • NMR/IR : ¹H-NMR (DMSO-d₆) identifies substituent environments (e.g., δ 6.80–6.88 for aromatic protons). IR bands at 1646 cm⁻¹ confirm carbonyl groups in derivatives .
  • Mass Spectrometry : High-resolution MS validates molecular formulae (e.g., C₈H₈ClN₃O for analogs) .

What methodologies enable selective functionalization at the pyrrolo[2,3-b]pyridine core for developing pharmacologically relevant analogs?

Q. Advanced Research

  • Sulfonation : Phenylsulfonyl groups are introduced at the 1-position via sulfonating agents (e.g., benzenesulfonyl chloride) under anhydrous conditions .
  • Cross-Coupling : Suzuki-Miyaura reactions (e.g., with 4-chlorophenyl boronic acid) modify the pyridine ring, requiring Pd catalysts and optimized ligand systems .
  • Heterocycle Fusion : Isoxazole or pyrazole rings are appended via [3+2] cycloadditions, enhancing bioactivity .

How should researchers address discrepancies in reported synthetic yields or purity levels across studies?

Q. Advanced Research

  • Reproducibility Checks : Replicate procedures with strict control of moisture, oxygen, and stoichiometry .
  • Analytical Harmonization : Use standardized HPLC (C18 columns, acetonitrile/water gradients) to compare purity.
  • Byproduct Analysis : LC-MS identifies side products (e.g., over-chlorinated species) that may skew yields .

What are the critical safety protocols for handling this compound in laboratories?

Q. Basic Research

  • PPE : Gloves, goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with dry sand or chemical-resistant pads; avoid aqueous cleanup to prevent hydrolysis .
  • Waste Disposal : Collect halogenated waste separately; incineration is preferred for complete decomposition .

How can computational modeling predict the bioactivity of this compound derivatives?

Q. Advanced Research

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase targets (e.g., JAK2), leveraging the chloropyridine core’s electron-deficient nature .
  • DFT Calculations : Predict electrophilic regions (e.g., C4-OH) for nucleophilic attack, guiding derivatization .
  • ADMET Prediction : SwissADME estimates logP (∼2.1) and solubility, prioritizing analogs with drug-like properties .

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6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.